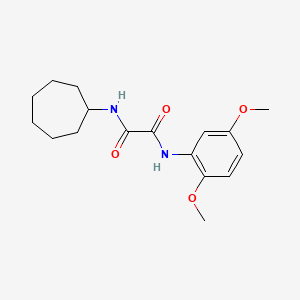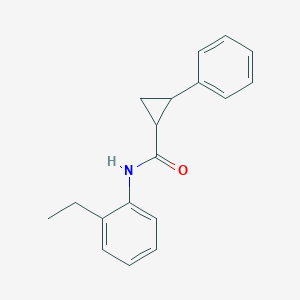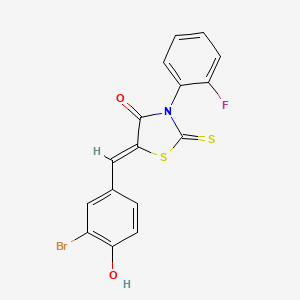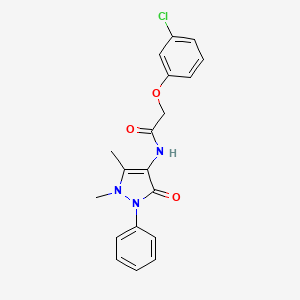
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the family of cannabinoids, which are known to interact with the endocannabinoid system in the body. In
Mechanism of Action
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide interacts with the endocannabinoid system in the body, which is involved in regulating various physiological processes such as pain, inflammation, and immune function. Specifically, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to activate the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic properties of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is its high purity and yield, which makes it suitable for scientific research. However, one limitation is that it is a synthetic compound, which may limit its potential for use in clinical settings. Additionally, more research is needed to fully understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
Future Directions
There are several future directions for research on N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. One area of focus is the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in the treatment of inflammatory diseases such as arthritis. Additionally, more research is needed to understand the safety and efficacy of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in animal models and humans. Further studies are also needed to explore the potential use of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide in cancer therapy and other disease states. Overall, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide is a promising compound that has the potential to be a valuable tool in scientific research and potentially in clinical settings.
Synthesis Methods
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with cycloheptylamine to form an intermediate. This intermediate is then reacted with ethanediamine to produce N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide, making it suitable for scientific research.
Scientific Research Applications
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory effects in animal models, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)ethanediamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-13-9-10-15(23-2)14(11-13)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMLIIPQHBXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)


![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)


![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
